![molecular formula C19H21N5O4S2 B12944821 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a methanesulfonyl-pyrrolidinyl group, a thieno[2,3-d]pyrimidinyl group, and a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide typically involves multiple steps, including the formation of the pyrrolidinyl and thieno[2,3-d]pyrimidinyl intermediates. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final coupling step to form the benzamide moiety may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact.
化学反応の分析
Types of Reactions
3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
科学的研究の応用
3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
特性
分子式 |
C19H21N5O4S2 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
3-(1-methylsulfonylpyrrolidin-3-yl)oxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C19H21N5O4S2/c1-11-9-29-19-16(11)18(21-10-22-19)23-14-4-3-12(17(20)25)7-15(14)28-13-5-6-24(8-13)30(2,26)27/h3-4,7,9-10,13H,5-6,8H2,1-2H3,(H2,20,25)(H,21,22,23) |
InChIキー |
SZOYZWSPDGCQDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC=NC(=C12)NC3=C(C=C(C=C3)C(=O)N)OC4CCN(C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


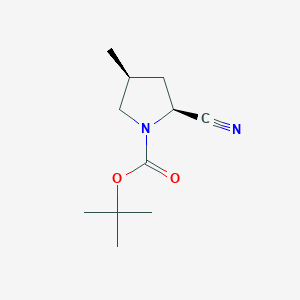

![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
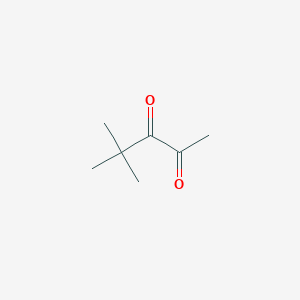
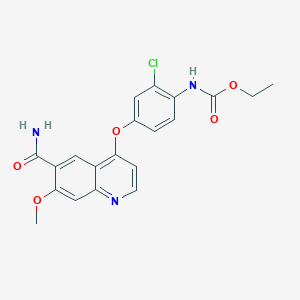
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
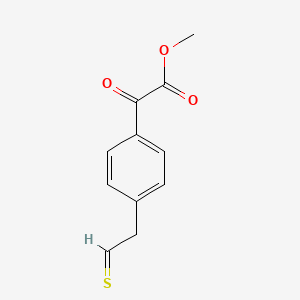
![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)
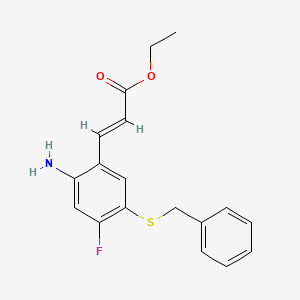
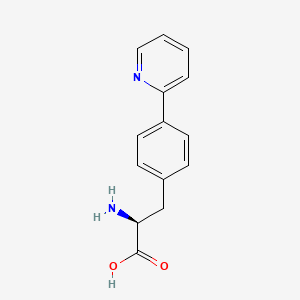

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
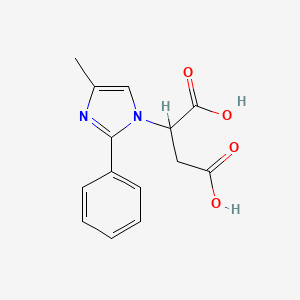
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
